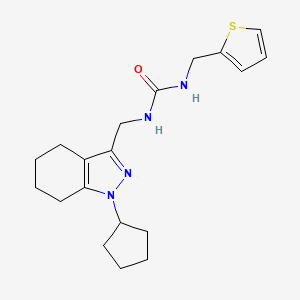
4-クロロ-3-エチニル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-ethynylbenzoic acid: is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethynyl group at the third position
科学的研究の応用
Chemistry: 4-Chloro-3-ethynylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of 4-Chloro-3-ethynylbenzoic acid are investigated for their potential biological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylbenzoic acid can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then subjected to desilylation to yield 4-Chloro-3-ethynylbenzoic acid.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-3-ethynylbenzoic acid may involve large-scale Sonogashira coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-Chloro-3-ethynylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.
Electrophilic Addition: Reagents like bromine or hydrogen halides can be used in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-ethynylbenzoic acid or 4-thio-3-ethynylbenzoic acid can be formed.
Addition Products: Substituted alkenes or alkanes can be obtained from the addition reactions.
Oxidation Products: Carboxylic acids or ketones are the major products of oxidation reactions.
作用機序
The mechanism of action of 4-Chloro-3-ethynylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
類似化合物との比較
3-Chloro-4-ethynylbenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-3-ethynylbenzoic acid: Bromine atom instead of chlorine.
4-Chloro-3-propynylbenzoic acid: Propynyl group instead of ethynyl.
Uniqueness: 4-Chloro-3-ethynylbenzoic acid is unique due to the specific positioning of the chlorine and ethynyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs.
特性
IUPAC Name |
4-chloro-3-ethynylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDNJVOLADJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
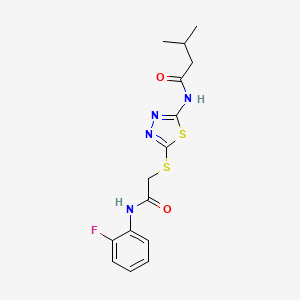
![N-(3,5-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2577793.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)
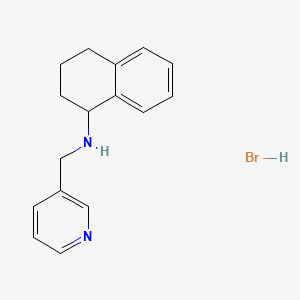


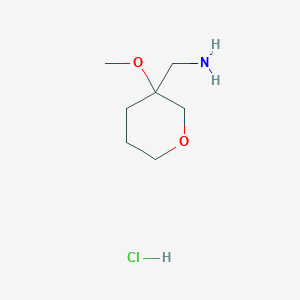
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
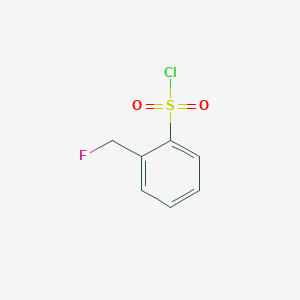
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)

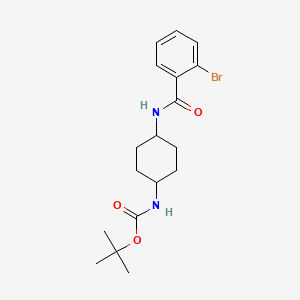
![2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2577810.png)
